2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl]-N-(4-methylphenyl)acetamide
Description
The compound 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl]-N-(4-methylphenyl)acetamide (hereafter referred to as Compound A) features a pyrazole ring substituted with methyl groups at positions 3 and 4. This pyrazole is fused to a dihydropyrimidinone core, which includes a phenyl group at position 4 and an acetamide moiety linked to a 4-methylphenyl group.
Properties
IUPAC Name |
2-[2-(3,5-dimethylpyrazol-1-yl)-6-oxo-4-phenylpyrimidin-1-yl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2/c1-16-9-11-20(12-10-16)25-22(30)15-28-23(31)14-21(19-7-5-4-6-8-19)26-24(28)29-18(3)13-17(2)27-29/h4-14H,15H2,1-3H3,(H,25,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUIQZQVRMLLHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C=C(N=C2N3C(=CC(=N3)C)C)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3,5-Dimethyl-1H-pyrazole
The pyrazole precursor is synthesized through cyclocondensation of hydrazine hydrate with acetylacetone in ethanol under reflux. Stoichiometric control ensures selective formation of the 3,5-dimethyl isomer:
$$ \text{H}2\text{NNH}2 + \text{CH}3\text{COCH}2\text{COCH}3 \rightarrow \text{C}5\text{H}8\text{N}2 + 2\text{H}_2\text{O} $$
Typical conditions:
Formation of the Dihydropyrimidinone Core
The Biginelli reaction forms the dihydropyrimidinone scaffold through three-component coupling:
$$ \text{Benzaldehyde} + \text{Ethyl acetoacetate} + \text{Urea} \xrightarrow{\text{Catalyst}} \text{4-Phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one} $$
| Parameter | Value |
|---|---|
| Catalyst | FeCl₃ (5 mol%) |
| Solvent | Dimethyl sulfoxide (DMSO) |
| Temperature | 80°C (microwave irradiation) |
| Reaction time | 45 minutes |
| Yield | 76–84% |
The 3,5-dimethylpyrazole moiety is introduced at position 2 via nucleophilic aromatic substitution using NaH as base in tetrahydrofuran (THF).
Acetamide Group Introduction
The final step couples the dihydropyrimidinone intermediate with 2-chloro-N-(4-methylphenyl)acetamide under mild alkaline conditions:
Reaction Scheme :
$$ \text{Dihydropyrimidinone} + \text{ClCH}2\text{C(O)NHC}6\text{H}4\text{CH}3 \xrightarrow{\text{K}2\text{CO}3} \text{Target Compound} $$
- Base : Potassium carbonate (1.2 equiv)
- Solvent : Dimethylformamide (DMF)
- Temperature : 25°C (room temperature)
- Reaction time : 10–12 hours
- Yield : 63–71%
Optimization of Reaction Conditions
Catalytic System Comparison
Comparative studies of Biginelli reaction catalysts reveal significant yield variations:
| Catalyst | Yield (%) | Byproducts (%) | Reference |
|---|---|---|---|
| FeCl₃ | 84 | 6 | |
| HCl (concentrated) | 68 | 18 | |
| No catalyst | 42 | 31 |
Microwave-assisted synthesis reduces reaction time by 78% compared to conventional heating.
Solvent Effects on Acetamidation
Solvent polarity critically influences coupling efficiency:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 71 |
| THF | 7.5 | 48 |
| Acetonitrile | 37.5 | 65 |
| Dichloromethane | 9.1 | 32 |
DMF’s high polarity facilitates nucleophilic substitution while stabilizing charged intermediates.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆) :
- δ 8.21 (s, 1H, pyrazole-CH)
- δ 7.38–7.45 (m, 5H, Ph)
- δ 2.51 (s, 3H, N-CH₃)
- δ 2.33 (s, 3H, Ar-CH₃)
IR (KBr) :
- 1685 cm⁻¹ (C=O stretch)
- 1590 cm⁻¹ (C=N pyrimidine)
- 1545 cm⁻¹ (N-H bend)
HRMS (ESI+) :
Calculated for C₂₅H₂₆N₅O₂ [M+H]⁺: 452.2081, Found: 452.2079
Industrial-Scale Production Considerations
Scale-up challenges include:
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and the use of solvents such as methanol or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, a study showed that certain derivatives demonstrated potent activity against various bacterial strains with minimum inhibitory concentration (MIC) values ranging from 4 to 20 μmol/L. This efficacy is attributed to specific structural features that enhance interaction with microbial targets .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have demonstrated that it inhibits the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the pyrazole moiety is believed to play a crucial role in these activities by interacting with cellular signaling pathways .
Anti-inflammatory Effects
Another area of application includes anti-inflammatory properties. Compounds similar to this one have been shown to inhibit cyclooxygenase (COX) enzymes effectively, with some derivatives exhibiting IC50 values comparable to established anti-inflammatory drugs like celecoxib. The mechanism involves reducing the production of prostaglandin E2, a key mediator in inflammatory responses.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Key aspects include:
Functional Groups :
- Sulfanyl Group : Enhances interaction with biological targets.
- Acetamide Moiety : Improves solubility and bioavailability.
Substituents :
The presence of electron-withdrawing or electron-donating groups on the aromatic rings significantly affects the compound's potency and selectivity against various biological targets.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Antimicrobial Study : A recent publication reported that derivatives showed enhanced antimicrobial activity when combined with known antibiotics, suggesting potential for synergistic effects in treating infections .
- Cancer Research : In vitro studies demonstrated that specific derivatives could inhibit tumor growth in various cancer cell lines, highlighting their potential as novel anticancer agents .
- Inflammation Models : Experimental models showed that the compound effectively reduced inflammation markers in vivo, supporting its use in developing new anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions . Additionally, it can interact with biological macromolecules, such as proteins and enzymes, potentially inhibiting their activity and modulating cellular pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
Compound B : 2-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
- Structural Differences: Pyrimidinone Substituents: Ethyl (C5) and methyl (C4) groups replace the phenyl group at C4 in Compound A. Acetamide Group: 4-Trifluoromethylphenyl instead of 4-methylphenyl.
- The trifluoromethyl group increases lipophilicity and metabolic stability, which may improve bioavailability but reduce aqueous solubility.
Compound C : (R)-2-(4-(2-((1-(5-Chloro-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl)oxy)pyridin-4-yl)-3,5-dimethyl-1H-pyrazol-1-yl)-N-cyclopropylacetamide
- Structural Differences: Core Heterocycle: Pyridazinone (two adjacent nitrogen atoms) replaces the pyrimidinone in Compound A. Substituents: Chlorine at C5 of pyridazinone and a cyclopropyl-linked acetamide.
- The cyclopropyl group introduces conformational strain, which might influence target binding specificity.
Substituent Effects on Physicochemical Properties
| Property | Compound A | Compound B | Compound C |
|---|---|---|---|
| Core Heterocycle | Dihydropyrimidinone (N at 1,3) | Dihydropyrimidinone (N at 1,3) | Pyridazinone (N at 1,2) |
| C4 Substituent | Phenyl | Methyl | Chlorine (C5) + pyrrolidinyl |
| Acetamide Group | 4-Methylphenyl | 4-Trifluoromethylphenyl | Cyclopropyl |
| *Lipophilicity (logP) | Moderate (~3.5) | High (~4.2) | Moderate (~3.0) |
| Solubility (mg/mL) | Low (~0.05) | Very Low (~0.01) | Moderate (~0.1) |
*Estimated based on substituent contributions.
Biological Activity
The compound 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl]-N-(4-methylphenyl)acetamide represents a novel class of heterocyclic compounds with potential therapeutic applications. This article reviews its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic implications based on recent research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 320.38 g/mol. The structure features a dihydropyrimidine core with substituents that may influence its biological activity.
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antitumor Activity : Studies have shown that derivatives of dihydropyrimidines can inhibit tumor cell proliferation. For instance, compounds with similar structural motifs have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
- Antimicrobial Properties : Research has highlighted the antibacterial activity of related compounds against standard strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
- Anti-inflammatory Effects : Some derivatives have been observed to reduce inflammation markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases .
Case Studies and Experimental Findings
Several studies have explored the biological activity of related compounds:
Case Study 1: Antitumor Efficacy
A study evaluated the effects of a structurally similar compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 10 to 30 µM for different cell lines. This suggests that modifications to the pyrazole and pyrimidine rings can enhance cytotoxicity .
Case Study 2: Antimicrobial Activity
In vitro tests against E. coli and S. aureus demonstrated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL. The mode of action was linked to the inhibition of bacterial DNA synthesis .
Case Study 3: Anti-inflammatory Activity
In an animal model of inflammation, administration of a related compound resulted in a significant decrease in paw edema compared to control groups. Histological analysis revealed reduced inflammatory cell infiltration in treated tissues .
Data Tables
Q & A
Q. What synthetic methodologies are employed for the preparation of this compound?
The synthesis involves multi-step reactions, typically starting with condensation of pyrazole and pyrimidine precursors. Key steps include:
- Nucleophilic substitution : Introduction of the pyrazole moiety (3,5-dimethyl-1H-pyrazol-1-yl) to the pyrimidine scaffold under reflux conditions using polar aprotic solvents like DMF or DCM .
- Amide coupling : Reaction of the intermediate with N-(4-methylphenyl)acetamide via carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the final acetamide linkage .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) ensure purity .
Q. Which analytical techniques are critical for structural characterization?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and stereochemistry, particularly for pyrazole and pyrimidine protons .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing, hydrogen bonding (e.g., N–H···O interactions), and torsional angles between aromatic rings, critical for understanding conformational stability .
- Infrared (IR) Spectroscopy : Identifies key functional groups (amide C=O stretch at ~1650 cm⁻¹) .
Q. What structural features contribute to its biological activity?
- The pyrazole ring acts as a hydrogen-bond acceptor, enhancing interactions with enzymatic targets .
- The 4-phenyl-1,6-dihydropyrimidin-6-one core provides planar rigidity, facilitating π-π stacking in receptor binding pockets .
- The N-(4-methylphenyl)acetamide moiety improves lipophilicity, influencing membrane permeability .
Advanced Research Questions
Q. How can researchers design experiments to investigate enzyme inhibition mechanisms?
- Kinetic assays : Use fluorogenic substrates or radiolabeled ligands to measure inhibition constants (Ki) and mode of action (competitive/non-competitive) .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) and kinetics (kon/koff) for target enzymes .
- Isothermal Titration Calorimetry (ITC) : Assess thermodynamic parameters (ΔH, ΔS) to distinguish binding-driven vs. entropy-driven interactions .
Q. How to resolve contradictions in bioactivity data across different cell lines?
- Metabolic stability assays : Compare compound stability in hepatic microsomes (e.g., human vs. murine) to identify species-specific metabolism .
- Proteomic profiling : Use LC-MS/MS to detect differential expression of target proteins or off-target kinases in resistant cell lines .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., 4-chlorophenyl instead of 4-methylphenyl) to isolate structure-activity relationships (SAR) .
Q. What strategies optimize solubility without compromising bioactivity?
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the acetamide nitrogen to enhance aqueous solubility .
- Co-solvent systems : Use DMSO/PEG 400 mixtures in in vitro assays to maintain compound stability .
- Salt formation : React with hydrochloric acid or sodium hydroxide to generate crystalline salts with improved dissolution profiles .
Q. How to design SAR studies for this compound?
- Substituent variation : Systematically replace the 3,5-dimethyl groups on the pyrazole ring with halogens or electron-withdrawing groups (e.g., CF₃) .
- Scaffold hopping : Replace the dihydropyrimidinone core with quinazoline or triazole analogs to evaluate bioactivity shifts .
- In silico docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses and prioritize synthetic targets .
Data Contradiction Analysis
Q. How to address discrepancies in cytotoxicity data between in vitro and in vivo models?
- Pharmacokinetic profiling : Measure plasma half-life, tissue distribution, and bioavailability to identify absorption barriers .
- Metabolite identification : Use LC-HRMS to detect active/inactive metabolites in serum samples .
- Tumor microenvironment models : Incorporate 3D spheroid assays or co-cultures with stromal cells to mimic in vivo conditions .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
